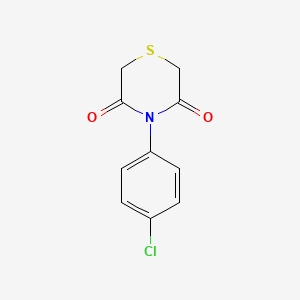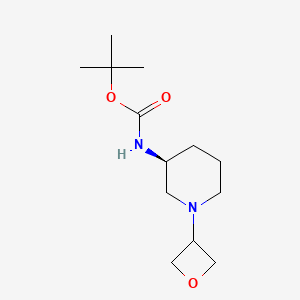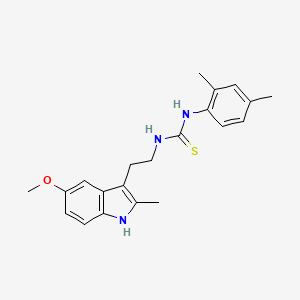
4-(4-Chlorophenyl)-3,5-thiomorpholinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenol is an organic compound with the formula C6H4ClOH . It is one of three monochlorophenol isomers. It is a colorless or white solid that melts easily and exhibits significant solubility in water .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, 4-Chlorophenol is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .Molecular Structure Analysis
The molecular structure of 4-Chlorophenol consists of a benzene ring with a chlorine atom and a hydroxyl group attached . The exact molecular structure of “4-(4-Chlorophenyl)-3,5-thiomorpholinedione” would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions of related compounds can vary widely. For example, 4-Chlorophenol undergoes dechlorination to phenol rapidly on palladized graphite electrodes .Physical And Chemical Properties Analysis
4-Chlorophenol is a white solid with a melting point of 43.1 °C and a boiling point of 219 °C. It has a density of 1.2651 g/cm3 at 40 °C and is soluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Complex Synthesis and Characterization : The compound is used in the synthesis of complexes like [CoIII(salophen)(amine)2]ClO4, where it acts as an amine component. These complexes are analyzed using spectroscopic methods and X-ray diffraction, providing insights into their molecular structures and interactions (Amirnasr et al., 2001).
Antimicrobial Activity Synthesis : It's used in the development of bioactive molecules with antimicrobial properties. The synthesis involves nucleophilic substitution reactions to create thiomorpholine derivatives, which are then evaluated for their antimicrobial efficacy (Kardile & Kalyane, 2010).
Pharmaceutical Research
Antinociceptive Effects : Studies have investigated the antinociceptive (pain-relieving) effects of derivatives of this compound in animal models. The research focuses on assessing the pain relief capabilities without affecting motor coordination or other behavioral aspects (Listos et al., 2013).
Tuberculosis Treatment Research : An analog of this compound has been synthesized for improving the properties of 1,5-Diphenyl pyrroles, a class of compounds effective against M. tuberculosis. This research is significant for developing new tuberculosis drugs with better drug-like properties (Poce et al., 2013).
Chemical Reaction Studies
- Kinetics and Mechanisms in Reactions : The compound's derivatives are used to study the kinetics and mechanisms of reactions involving alicyclic amines. These studies help in understanding the reaction pathways and the influence of various substituents (Castro et al., 2001).
Materials Science
- Optoelectronic and Charge Transport Studies : The derivatives are analyzed for their optoelectronic properties, non-linear effects, and charge transport capabilities, which are crucial in the development of materials for electronic applications (Irfan et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-7-1-3-8(4-2-7)12-9(13)5-15-6-10(12)14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIYKFWVJLGAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid](/img/structure/B2712095.png)

![4,4,4-Trifluoro-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2712097.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2712099.png)
![5-[(Cyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2712100.png)
![2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2712101.png)





![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide](/img/structure/B2712111.png)
